1-(5-Ethenylpyridin-2-yl)ethan-1-one
Description
1-(5-Ethenylpyridin-2-yl)ethan-1-one is a pyridine-derived ketone characterized by an ethenyl (-CH=CH₂) substituent at the 5-position and an acetyl (-COCH₃) group at the 2-position of the pyridine ring. Pyridine-based ketones are frequently employed in pharmaceutical and materials science research due to their versatile electronic and steric profiles .
Properties
CAS No. |
633335-93-0 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-3-8-4-5-9(7(2)11)10-6-8/h3-6H,1H2,2H3 |
InChI Key |
YTKMXBJITMFUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethenylpyridin-2-yl)ethan-1-one typically involves the reaction of 2-acetylpyridine with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 1-(5-Ethenylpyridin-2-yl)ethan-1-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethenylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 1-(5-Ethylpyridin-2-yl)ethan-1-one.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Ethenylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethenylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs of 1-(5-Ethenylpyridin-2-yl)ethan-1-one, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Reactivity and Properties
- Ethenyl vs. This could enhance its reactivity in cycloaddition or cross-coupling reactions.
- Fluorination : The trifluoroacetyl group in the tetrahydropyridine analog (CAS 875138-36-6) increases lipophilicity and metabolic stability, a common strategy in medicinal chemistry .
Spectroscopic and Crystallographic Insights
- Spectral Confirmation : Analogous compounds like 1-(5-Phenylpyridin-2-yl)ethan-1-one are routinely characterized via IR, ¹H-NMR, and MS, with elemental analysis confirming purity .
- Crystal Structures : For 1-(5-Methyl-1H-indol-6-yl)ethan-1-one, X-ray diffraction revealed standard bond lengths (C=O: ~1.22 Å, C-N: ~1.34 Å), suggesting similar structural integrity in the target compound .
Biological Activity
1-(5-Ethenylpyridin-2-yl)ethan-1-one, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H11N
- Molecular Weight : 159.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of 1-(5-ethenylpyridin-2-yl)ethan-1-one has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological pathways.
Anticancer Activity
Research indicates that 1-(5-ethenylpyridin-2-yl)ethan-1-one exhibits significant anticancer properties. A study demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspases and modulation of mitochondrial pathways.
Table 1: Cytotoxicity of 1-(5-Ethenylpyridin-2-yl)ethan-1-one on Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 15 | Caspase activation, mitochondrial dysfunction |
| A549 (Lung Cancer) | 20 | Induction of oxidative stress |
| HeLa (Cervical) | 18 | Apoptosis via intrinsic pathway |
The mechanisms through which 1-(5-ethenylpyridin-2-yl)ethan-1-one exerts its biological effects include:
- Caspase Activation : The compound activates caspases, which are crucial for the execution phase of apoptosis.
- Mitochondrial Dysfunction : It disrupts mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
- Oxidative Stress Induction : Increased reactive oxygen species (ROS) levels contribute to cellular damage and apoptosis.
Case Studies
A notable case study involved the administration of 1-(5-ethenylpyridin-2-yl)ethan-1-one in a xenograft model of human cancer. The results indicated a marked reduction in tumor growth compared to control groups, suggesting its efficacy as a therapeutic agent.
Case Study Summary
Study Title : Efficacy of 1-(5-Ethenylpyridin-2-yl)ethan-1-one in Xenograft Models
Findings :
- Tumor volume decreased by 45% after treatment.
- Histological analysis revealed increased apoptosis in tumor tissues.
Safety and Toxicity
The safety profile of 1-(5-ethenylpyridin-2-yl)ethan-1-one is critical for its therapeutic application. Preliminary studies indicate low toxicity in normal cell lines, with a selectivity index favoring cancer cells.
Table 2: Toxicity Profile
| Parameter | Result |
|---|---|
| LD50 (in mice) | >200 mg/kg |
| Skin Irritation | No significant effect |
| Eye Irritation | Mild irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
